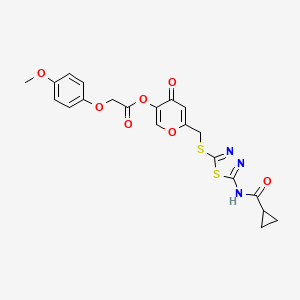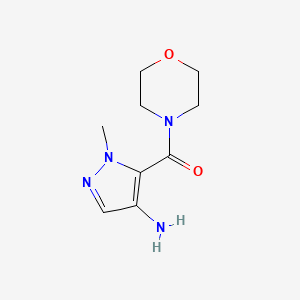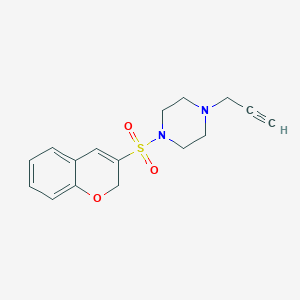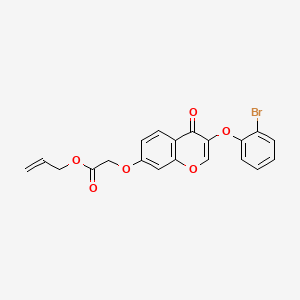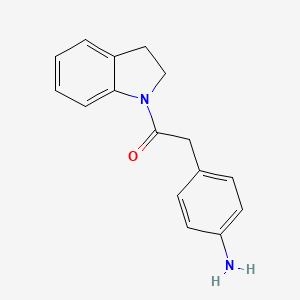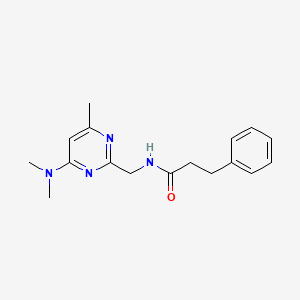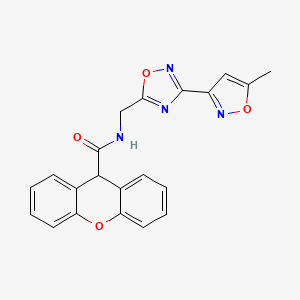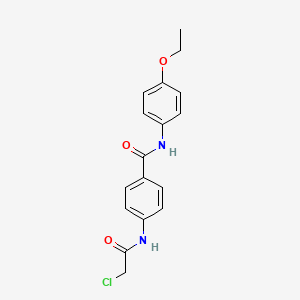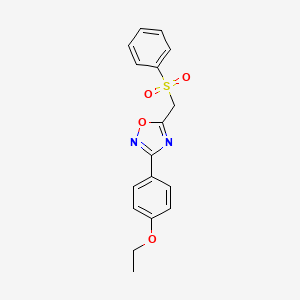
3-(4-Ethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the phenylsulfonyl and ethoxyphenyl groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the phenylsulfonyl and ethoxyphenyl groups. The oxadiazole ring is aromatic and relatively stable, but it can participate in various chemical reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, are determined by its molecular structure. For this compound, these properties would be influenced by factors such as the presence of the oxadiazole ring and the phenylsulfonyl and ethoxyphenyl groups .Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Catalysis
Specific Scientific Field
Organic synthesis and catalysis involve designing and creating new molecules and compounds. Researchers in this field explore efficient methods for constructing complex organic structures.
3-(4-Ethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
serves as a valuable building block in organic synthesis. Unlike many protocols available for functionalizing alkyl boronic esters, protodeboronation (removing the boron group) is not well-developed. However, recent research has focused on catalytic protodeboronation of alkyl boronic esters using a radical approach .
Experimental Procedures
The protodeboronation process involves the following steps:
Results and Outcomes
The hydromethylation sequence using protodeboronation has been successfully applied to various substrates, including methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol. Additionally, researchers achieved the formal total synthesis of δ-®-coniceine and indolizidine 209B using this methodology . Quantitative data and statistical analyses demonstrate the efficiency of this transformation.
2. Drug Design and Delivery
Specific Scientific Field
Drug design and delivery focus on developing novel therapeutic agents and optimizing their delivery mechanisms. Boron-containing compounds play a crucial role in this field.
Application Summary
Phenylboronic pinacol esters, including 3-(4-Ethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole , are considered for drug design and delivery. These compounds can act as boron carriers suitable for neutron capture therapy (NCT). However, their stability in water is a critical concern.
Experimental Procedures
- Hydrolysis Kinetics : Researchers study the susceptibility of phenylboronic pinacol esters to hydrolysis. The rate of hydrolysis depends on the substituents in the aromatic ring and the pH of the medium .
Results and Outcomes
Understanding the hydrolysis kinetics helps optimize the stability of boron-containing compounds for drug delivery. Researchers can modify the structure of these esters to enhance their stability while maintaining their boron-carrying capacity.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-22-14-10-8-13(9-11-14)17-18-16(23-19-17)12-24(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYOEVMBFHTHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)
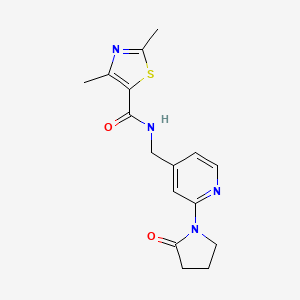
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
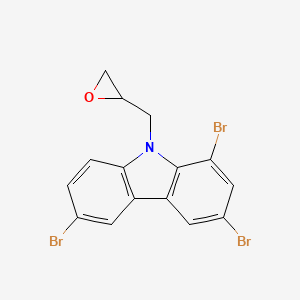
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
